molecular formula C18H33FeO21 B1195761 Ferric gluconate CAS No. 38658-53-6

Ferric gluconate

Cat. No.: B1195761
CAS No.: 38658-53-6
M. Wt: 641.3 g/mol
InChI Key: CZNVSLGYWMSMKE-OPDGVEILSA-K
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ferric gluconate is an iron complex where iron is in the +3 oxidation state (ferric iron) chelated by gluconate ligands. In research settings, this complex serves as a soluble and bioavailable source of iron for in vitro studies. Its mechanism of action involves the delivery of ferric iron, which is essential for fundamental biological processes including oxygen transport in model systems, electron transfer within enzymatic reactions, and DNA synthesis. Researchers utilize this compound to study iron metabolism, cellular iron uptake, and the role of iron in cell proliferation and differentiation. It is particularly valuable in cell culture for replenishing iron stores and supporting the health of various cell lines. The stable, macromolecular nature of the complex makes it a suitable subject for studies in pharmacology and bioinorganic chemistry, investigating the kinetics and distribution of iron delivery. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Source Note: The information regarding the chemical nature and pharmaceutical use of sodium this compound complex, a related entity, was adapted from drug labeling and professional resources . This content has been repurposed to describe the research reagent this compound for non-clinical, in-vitro research applications.

Properties

CAS No.

38658-53-6

Molecular Formula

C18H33FeO21

Molecular Weight

641.3 g/mol

IUPAC Name

iron(3+);(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate

InChI

InChI=1S/3C6H12O7.Fe/c3*7-1-2(8)3(9)4(10)5(11)6(12)13;/h3*2-5,7-11H,1H2,(H,12,13);/q;;;+3/p-3/t3*2-,3-,4+,5-;/m111./s1

InChI Key

CZNVSLGYWMSMKE-OPDGVEILSA-K

SMILES

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Fe+3]

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Fe+3]

Canonical SMILES

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Fe+3]

Other CAS No.

38658-53-6

Synonyms

ferric gluconate
ferric gluconate anhydrous
ferric gluconate trihydrate
ferric gluconate, sodium salt
Ferrlecit
Ferrlecit 100
sodium ferrigluconate
sodium iron(III)gluconate

Origin of Product

United States

Comparison with Similar Compounds

Efficacy

Iron Sucrose

Renal Impact

  • In CKD patients, iron sucrose caused transient proteinuria and enzymuria, whereas ferric gluconate showed milder renal effects . However, a multicenter trial found iron sucrose provoked a greater increase in urinary protein-to-creatinine ratio than this compound .

Oxidative Stress

  • This compound increased plasma malondialdehyde (MDA), a marker of oxidative stress, but less than iron dextran .

Efficacy

  • Ferric carboxymaltose outperformed both in Hb and ferritin improvement (mean difference: +1.2 g/dL Hb, +180 µg/L ferritin vs. This compound) .

Table 2: Efficacy in CKD Patients

Parameter This compound Iron Sucrose Ferric Carboxymaltose
Δ Hb (g/dL) +1.0 +1.1 +2.2
Δ Ferritin (µg/L) +120 +130 +300
Proteinuria Increase Mild Moderate None

Ferric Carboxymaltose

Pharmacokinetics

  • Ferric carboxymaltose’s carboxymaltose shell allows slower iron release, enabling higher single doses (up to 1,000 mg) versus this compound’s 250 mg .

Generic Equivalents

Physicochemical Equivalence

  • Generic sodium this compound (SFG) matches Ferrlecit® in molecular weight (289–440 kDa), labile iron content (<2%), and stability under stress conditions (40°C, 75% humidity) .

Table 3: Bioequivalence Parameters

Parameter Ferrlecit® Generic SFG
Molecular Weight (kDa) 289–440 290–435
Labile Iron (%) 1.8 1.9
Stability (25°C) 24 months 24 months

Q & A

Q. What are the pharmacological mechanisms underlying iron release from ferric gluconate in vivo, and how do they differ from other intravenous (IV) iron formulations?

Methodological Answer: this compound releases iron via macrophage-mediated degradation, where labile iron is processed and incorporated into ferritin. Unlike iron sucrose, its iron core structure reduces Fe³⁺ to Fe²⁺ less efficiently, leading to slower iron mobilization . Comparative studies using in vitro macrophage models and calcein-based labile iron pool (LIP) assays can quantify differences in iron bioavailability. For example, iron sucrose and this compound exhibit distinct LIP dynamics, which can be measured via fluorescence quenching or thin-layer chromatography (TLC) to track oxidation products .

Q. How does this compound compare to ferric carboxymaltose (FCM) in improving iron metabolism markers in hemodialysis patients?

Methodological Answer: Retrospective analyses of clinical parameters such as transferrin saturation (TSAT%), serum ferritin, and erythropoietin resistance index (ERI) are critical. A 4-year follow-up study showed FCM achieved higher TSAT% (35% vs. 25%) and ferritin (700 vs. 600 ng/mL) compared to this compound, with lower EPO requirements (25,000 vs. 30,000 IU/month). Researchers should use multivariate regression to adjust for confounders like inflammation or dialysis efficiency, and apply non-parametric tests (e.g., Mann-Whitney U) for skewed biomarker distributions .

Q. What clinical criteria define the FDA-approved use of this compound, and how do these inform patient selection in research studies?

Methodological Answer: this compound is indicated for iron deficiency anemia in adults and pediatric hemodialysis patients (≥6 years) receiving erythropoietin. Inclusion criteria for trials should mirror FDA guidelines: baseline ferritin 500–1200 ng/mL and TSAT ≤25%. The DRIVE study design (randomized, double-blind, placebo-controlled) provides a template for evaluating hemoglobin response and EPO dose reduction, with stratification by baseline iron parameters .

Advanced Research Questions

Q. How can the PICOT framework be applied to design a randomized controlled trial (RCT) evaluating this compound’s efficacy in chemotherapy-associated anemia?

Methodological Answer:

  • P (Population): Adults with chemotherapy-induced anemia (hemoglobin <10 g/dL).
  • I (Intervention): IV this compound (125 mg/week).
  • C (Comparison): Oral ferrous sulfate (325 mg/day).
  • O (Outcome): Hemoglobin change at 8 weeks (primary); transfusion avoidance (secondary).
  • T (Time): 12-week follow-up.
    Sample size calculations should account for anticipated dropout rates (e.g., 20%) and use intention-to-treat analysis. Reference the DRIVE-II extension study for post-hoc adjustments to iron dosing protocols .

Q. How should researchers address contradictory findings on this compound’s impact on EPO requirements across studies?

Methodological Answer: Contradictions (e.g., EPO reduction in DRIVE vs. minimal change in control groups) may arise from heterogeneity in baseline TSAT% or inflammation status. Meta-analyses using random-effects models can pool data, while subgroup analyses (e.g., ferritin >800 ng/mL) clarify context-dependent efficacy. Sensitivity analyses should exclude outliers, as done in the DRIVE-II observational extension .

Q. What methodologies are used to model the thermodynamic stability of this compound complexes in environmental or pharmaceutical systems?

Methodological Answer: Computational models (e.g., PHREEQC) leverage stability constants for Fe³⁺-gluconate complexes to predict ligand displacement reactions. For example, adding MnO₄⁻ to tank solutions displaces iron from gluconate, precipitating Fe(OH)₃. Experimental validation via spectroscopy (UV-Vis, FTIR) or X-ray diffraction confirms predicted species .

Q. How can pharmacovigilance data be analyzed to assess severe hypersensitivity reactions (HSRs) associated with this compound?

Methodological Answer: Use disproportionality analysis (e.g., reporting odds ratios) in databases like EudraVigilance. Adjust for sex bias (93.3% of HSRs in females) and compare reporting rates per 1,000 administrations. Confounding factors include premedication use (not required for this compound) and batch variability in carbohydrate shell composition .

Q. What experimental approaches elucidate this compound’s role in macrophage-mediated iron recycling in chronic kidney disease (CKD)?

Methodological Answer: In vitro models using human monocyte-derived macrophages exposed to this compound can measure H-ferritin secretion via ELISA. Flow cytometry tracks surface CD163 (hemoglobin scavenger receptor) expression. Correlate findings with in vivo biomarkers (e.g., hepcidin) in CKD patient serum .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ferric gluconate
Reactant of Route 2
Ferric gluconate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.